![molecular formula C6H8O4 B141089 (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid CAS No. 148261-95-4](/img/structure/B141089.png)
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
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Overview
Description
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid, also known as MCPA, is a cyclopropane derivative with two carboxylic acid groups. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to have neuroprotective and anti-tumor activities. However, further studies are needed to elucidate its exact biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has several advantages as a research tool, including its availability, stability, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research on (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and its interactions with enzymes and other biomolecules. Additionally, the synthesis of new (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid derivatives with improved properties and activities could be pursued.
Synthesis Methods
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid can be synthesized through several methods, including the oxidation of 1-methylcyclopropane with potassium permanganate, the reaction of 1-methylcyclopropane with carbon monoxide and water in the presence of a rhodium catalyst, and the reaction of 1-methylcyclopropane with carbon dioxide in the presence of a palladium catalyst.
Scientific Research Applications
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been extensively studied in various scientific fields, such as organic chemistry, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. In medicinal chemistry, (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been explored as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been used as a tool to study the mechanism of enzyme-catalyzed reactions.
properties
CAS RN |
148261-95-4 |
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Product Name |
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid |
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |
InChI Key |
CUXGZYHWQYTLKE-AWFVSMACSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]1C(=O)O)C(=O)O |
SMILES |
CC1(CC1C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC1C(=O)O)C(=O)O |
synonyms |
1,2-Cyclopropanedicarboxylicacid,1-methyl-,(1R-cis)-(9CI) |
Origin of Product |
United States |
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